

Clevidipine-d7 supplier and certificate of analysis

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Compound of Interest

Compound Name: Clevidipine-d7

Cat. No.: B12421993

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An In-depth Technical Guide to **Clevidipine-d7**: Supplier Information, Certificate of Analysis, and Analytical Applications

This technical guide provides comprehensive information on **Clevidipine-d7** for researchers, scientists, and drug development professionals. It covers supplier details, certificate of analysis specifications, its role as an internal standard in analytical methods, and the mechanism of action of its non-deuterated counterpart, Clevidipine.

Clevidipine-d7: An Overview

Clevidipine-d7 is the deuterated form of Clevidipine, a dihydropyridine calcium channel blocker.^[1] The incorporation of seven deuterium atoms into the butyryloxymethyl ester side chain of the molecule makes it an ideal internal standard for the quantification of Clevidipine in biological matrices by mass spectrometry-based assays.^[2] Its chemical and physical properties are nearly identical to Clevidipine, but its increased mass allows for clear differentiation in a mass spectrometer.

Supplier and Certificate of Analysis

Clevidipine-d7 is available from several reputable suppliers of research chemicals and pharmaceutical standards. While a formal Certificate of Analysis (CoA) is specific to each batch and supplier, the general specifications are summarized below.

Supplier	Product Name	CAS Number	Purity Specification
Cayman Chemical	Clevidipine-d7	2747918-66-5	≥99% deuterated forms (d1-d7)
MedchemExpress	Clevidipine-d7	167221-71-8 (non-labelled)	Not explicitly stated, but other isotopically labeled Clevidipine versions are available.
AdooQ Bioscience	Clevidipine	167221-71-8	>99% HPLC purity for the non-labeled compound.
Veeprho	Clevidipine-D7	N/A	Not explicitly stated, listed as a related compound.
Acanthus Research	Clevidipine-D7	167221-71-8	Not explicitly stated.

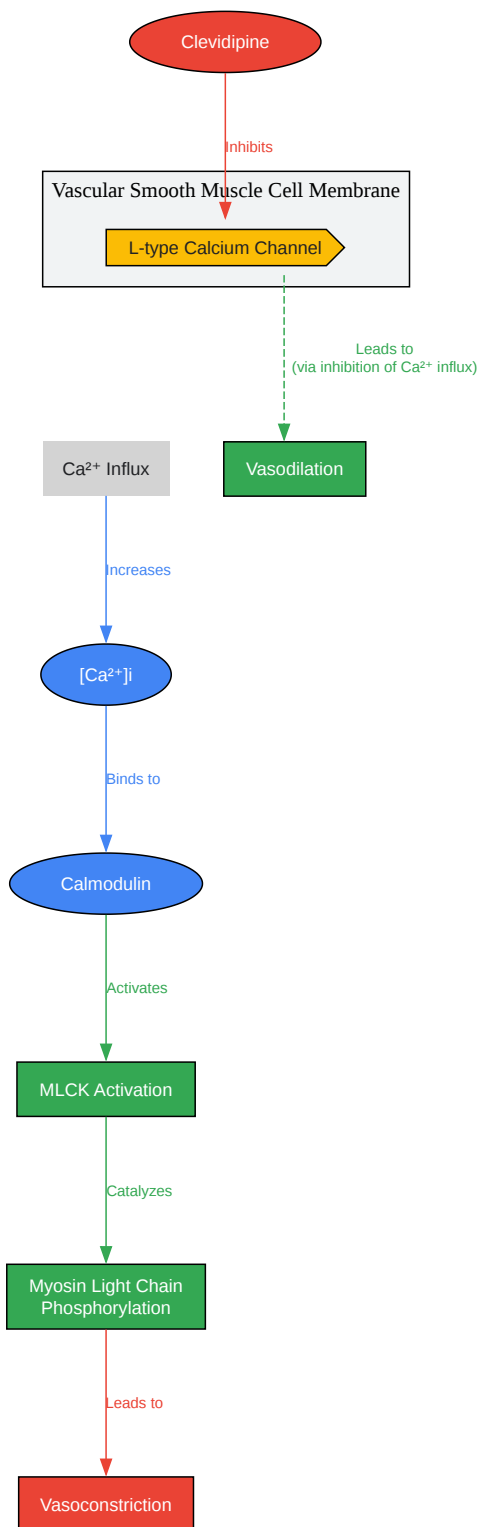
Typical Certificate of Analysis Data Points:

A comprehensive Certificate of Analysis for **Clevidipine-d7** would typically include the following information:

Parameter	Typical Specification
Appearance	White to off-white solid
Chemical Formula	C ₂₁ H ₁₆ Cl ₂ D ₇ NO ₆
Molecular Weight	~463.4 g/mol
Purity (by NMR or LC-MS)	≥98%
Isotopic Purity (d7)	≥98%
Identity (by ¹ H-NMR, MS)	Conforms to structure
Solubility	Soluble in DMSO and Methanol
Storage Conditions	-20°C, protect from light

Mechanism of Action of Clevidipine

Clevidipine is a third-generation dihydropyridine L-type calcium channel blocker.^[3] It functions by selectively inhibiting the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle cells.^[1] This inhibition leads to the relaxation of the smooth muscle, resulting in vasodilation, primarily of the arterioles. The consequence of this vasodilation is a reduction in systemic vascular resistance and, subsequently, a lowering of blood pressure.^[1] Clevidipine exhibits high selectivity for vascular smooth muscle over myocardial tissue, thus having minimal effect on cardiac contractility.^[1]



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Caption: Signaling pathway of Clevidipine's mechanism of action.

Experimental Protocol: Quantification of Clevidipine in Human Whole Blood by LC-MS/MS

This protocol describes a validated method for the simultaneous quantification of Clevidipine and its active metabolite H152/81 in human whole blood using **Clevidipine-d7** as an internal standard.^{[4][5]}

1. Materials and Reagents:

- Clevidipine reference standard
- **Clevidipine-d7** internal standard
- H152/81 reference standard
- H152/81-¹³C-d₃ internal standard
- HPLC-grade acetonitrile and methanol
- Ammonium acetate
- Deionized water
- Human whole blood (with K₂EDTA as anticoagulant)

2. Instrumentation:

- Liquid Chromatography system (e.g., Shimadzu UPLC)
- Tandem Mass Spectrometer (e.g., AB SCIEX Triple Quad 6500+)
- Analytical column (e.g., ACE Excel 2 Phenyl column, 50 × 2.1 mm)

3. Sample Preparation (Liquid-Liquid Extraction):

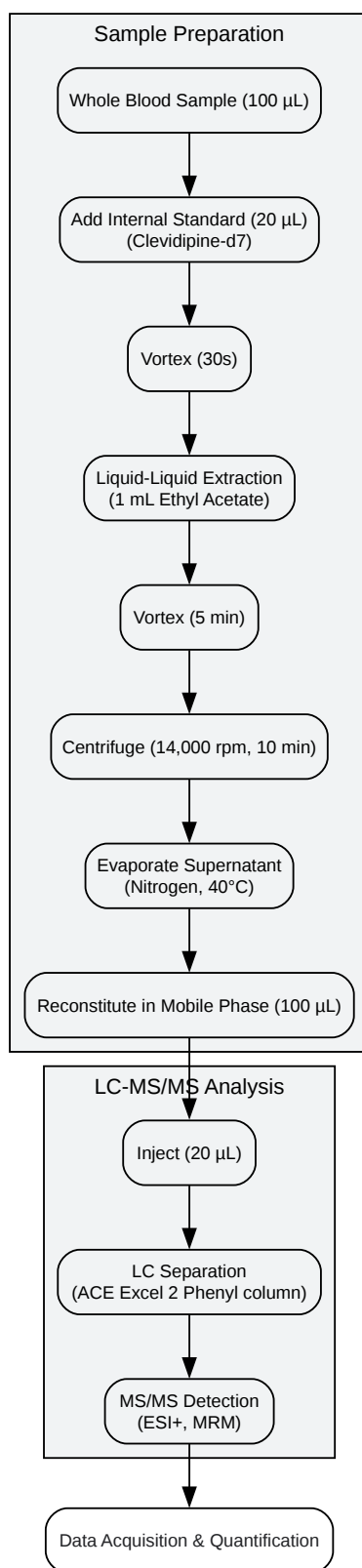
- To 100 µL of whole blood sample, add 20 µL of the internal standard working solution (containing **Clevidipine-d7** and H152/81-¹³C-d₃).

- Vortex for 30 seconds.
- Add 1 mL of ethyl acetate.
- Vortex for 5 minutes.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject 20 µL into the LC-MS/MS system.

4. LC-MS/MS Conditions:

- Mobile Phase A: 2 mM ammonium acetate in water
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.6 mL/min
- Gradient Elution:
 - 0-2.00 min: 30-35% B
 - 2.00-4.00 min: 35-65% B
 - 4.00-4.01 min: 65-95% B
 - 4.01-4.70 min: 95% B
 - 4.70-4.71 min: 95-30% B
 - 4.71-5.50 min: 30% B
- Ionization Mode: Positive Electrospray Ionization (ESI+)

- MRM Transitions:
 - Clevidipine: m/z 473.1 \rightarrow 338.1
 - **Clevidipine-d7**: m/z 480.1 \rightarrow 338.1
 - H152/81: m/z 356.0 \rightarrow 324.0
 - H152/81- ^{13}C -d3: m/z 362.2 \rightarrow 326.2



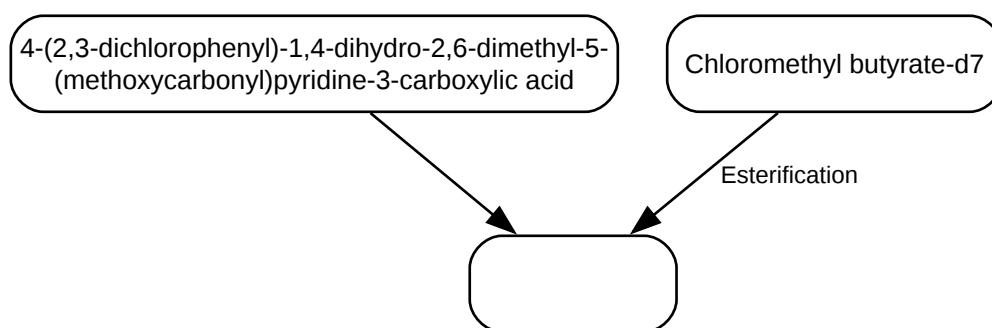
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Caption: Experimental workflow for LC-MS/MS quantification of Clevidipine.

Synthesis of Clevidipine-d7

While specific, detailed protocols for the synthesis of **Clevidipine-d7** are not readily available in the public domain, its synthesis can be inferred from the established synthetic routes for Clevidipine.[6][7] The final step in Clevidipine synthesis typically involves the esterification of 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-5-(methoxycarbonyl)pyridine-3-carboxylic acid with chloromethyl butyrate.

To synthesize **Clevidipine-d7**, a deuterated version of chloromethyl butyrate, specifically chloromethyl butyrate-d7, would be used in this final step. The deuterated butyrate can be prepared from deuterated butyric acid.



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